molecular formula C10H12N2O4S B2797991 N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide CAS No. 676583-30-5

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2797991
CAS No.: 676583-30-5
M. Wt: 256.28
InChI Key: XXBCUSMPDZZQTQ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C10H12N2O4S . It has a molecular weight of 256.28 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group, a methyl group, and a sulfonamide group. The sulfonamide group is further substituted with a cyclopropyl group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.5±0.1 g/cm3 . The boiling point is 410.4±47.0 °C at 760 mmHg . The compound has a molar refractivity of 57.1±0.4 cm3 . It has 6 H bond acceptors and 1 H bond donor .

Scientific Research Applications

  • Hypoxic Cell Selective Cytotoxic Agents : Some nitrobenzenesulfonamides have been synthesized and evaluated as novel hypoxic cell selective cytotoxic agents. These compounds have shown potential in vitro toxicity towards hypoxic EMT6 mammary carcinoma cells, indicating their possible use in targeting hypoxic cells in cancer treatments (Saari et al., 1991).

  • Solution Phase Peptide Synthesis : The 4-nitrobenzenesulfonamido group has been used as a protecting/activating system in solution phase peptide synthesis. This approach allows both the C → N and the N → C direction solution phase peptide synthesis, contributing to the field of peptide chemistry (De Marco et al., 2013).

  • Preparation of Secondary Amines : Nitrobenzenesulfonamides are used in the preparation of secondary amines. They are known for their smooth alkylation by conventional methods and can be readily deprotected to yield secondary amines in high yields. This versatility makes them valuable in synthetic chemistry (Fukuyama et al., 1995).

  • Bacterial Biofilm Inhibition and Cytotoxicity : New derivatives of nitrobenzenesulfonamides have been synthesized and evaluated for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. These compounds exhibited suitable inhibitory action against bacterial biofilms, indicating their potential in antimicrobial applications (Abbasi et al., 2020).

  • Determination of Bond Dissociation Energies : Studies have been conducted to determine the N-NO bond dissociation energies of N-methyl-N-nitrosobenzenesulfonamides. This research contributes to understanding the mechanisms of NO transfer, crucial in various chemical processes (Zhu et al., 2005).

  • Computational Study of Sulfonamide Molecules : Computational studies, including structural and electronic properties analyses, have been conducted on newly synthesized sulfonamide molecules. These studies provide insights into the molecular interactions and reactivity of such compounds (Murthy et al., 2018).

  • Intra-cavity Metal Complexation : Aza-capped cyclodextrins containing nitrobenzenesulfonamides have been synthesized for intra-cavity metal complexation. This application is significant in the field of supramolecular chemistry (Séchet et al., 2017).

Safety and Hazards

“N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBCUSMPDZZQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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